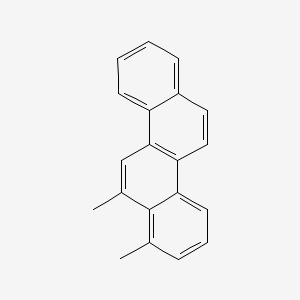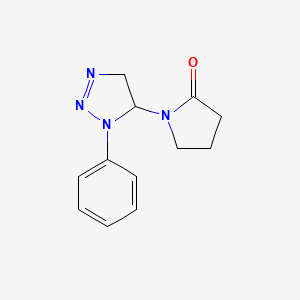
2-Pyrrolidinone, 1-(4,5-dihydro-1-phenyl-1H-1,2,3-triazol-5-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyrrolidinone, 1-(4,5-dihydro-1-phenyl-1H-1,2,3-triazol-5-yl)- is a compound that belongs to the class of heterocyclic organic compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone, 1-(4,5-dihydro-1-phenyl-1H-1,2,3-triazol-5-yl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenylhydrazine derivative with an acyl chloride to form the triazole ring, followed by cyclization with a lactam precursor to form the pyrrolidinone ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Pyrrolidinone, 1-(4,5-dihydro-1-phenyl-1H-1,2,3-triazol-5-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the triazole ring or the pyrrolidinone ring.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the phenyl ring or the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl or triazole rings .
Wissenschaftliche Forschungsanwendungen
2-Pyrrolidinone, 1-(4,5-dihydro-1-phenyl-1H-1,2,3-triazol-5-yl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: It is explored for its potential therapeutic properties, such as anti-inflammatory and neuroprotective effects.
Industry: The compound can be used in the production of advanced materials, including polymers and coatings
Wirkmechanismus
The mechanism of action of 2-Pyrrolidinone, 1-(4,5-dihydro-1-phenyl-1H-1,2,3-triazol-5-yl)- involves its interaction with specific molecular targets and pathways. The triazole ring can bind to metal ions or enzymes, modulating their activity. The pyrrolidinone ring may interact with biological membranes or proteins, influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Pyrrolidone: A simpler analog with a pyrrolidinone ring but lacking the triazole ring.
1,2,3-Triazole Derivatives: Compounds with a triazole ring but different substituents on the ring.
Phenylhydrazine Derivatives: Compounds with a phenylhydrazine moiety but different ring structures
Uniqueness
2-Pyrrolidinone, 1-(4,5-dihydro-1-phenyl-1H-1,2,3-triazol-5-yl)- is unique due to its combination of a pyrrolidinone ring and a triazole ring, providing a distinct set of chemical and biological properties.
Eigenschaften
CAS-Nummer |
121318-95-4 |
|---|---|
Molekularformel |
C12H14N4O |
Molekulargewicht |
230.27 g/mol |
IUPAC-Name |
1-(3-phenyl-4,5-dihydrotriazol-4-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C12H14N4O/c17-12-7-4-8-15(12)11-9-13-14-16(11)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2 |
InChI-Schlüssel |
WENUAYIOWZPCKJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1)C2CN=NN2C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



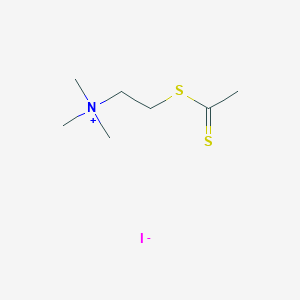
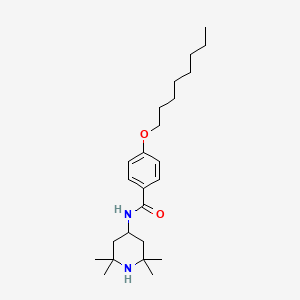

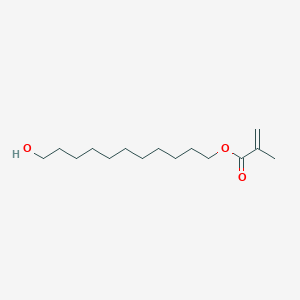
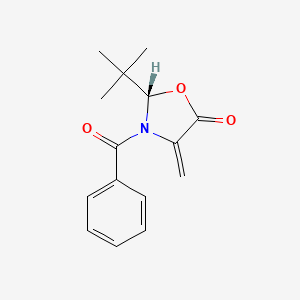
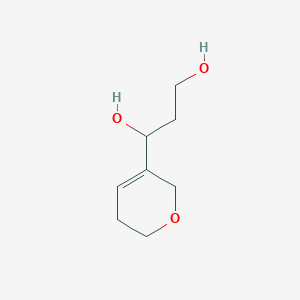

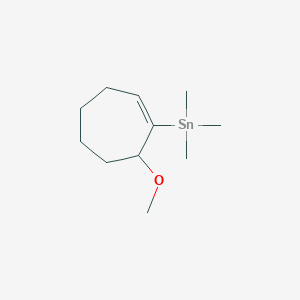
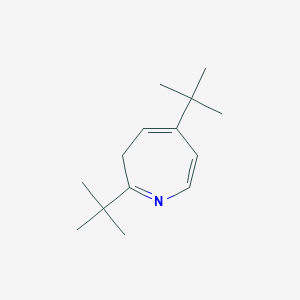
![6-({[2-(Dimethylamino)ethyl]amino}methylidene)-2-ethoxycyclohexa-2,4-dien-1-one](/img/structure/B14304258.png)
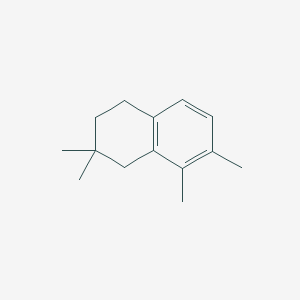
![2-[[4,6-Bis(2-sulfanylethylsulfanyl)-1,3,5-triazin-2-yl]sulfanyl]ethanethiol](/img/structure/B14304266.png)
